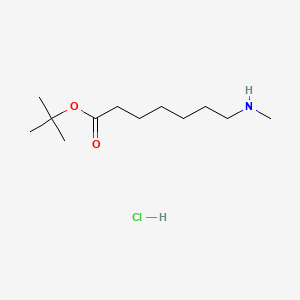
tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a triazole ring
Méthodes De Préparation
The synthesis of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mécanisme D'action
The mechanism of action of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and carbamate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate include other carbamates and triazole derivatives. For example:
tert-Butyl carbamate: Lacks the triazole ring and hydroxymethyl group, making it less versatile in certain applications.
5-(Hydroxymethyl)-1,2,4-triazole: Lacks the carbamate group, affecting its reactivity and potential applications. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
tert-butyl N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]carbamate |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(14)10-6-9-5(4-13)11-12-6/h13H,4H2,1-3H3,(H2,9,10,11,12,14) |
Clé InChI |
QSZQWSWFBOZDMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NNC(=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


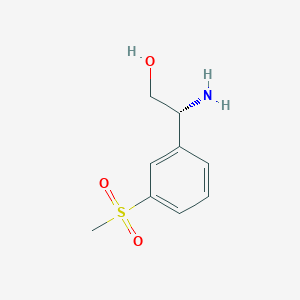

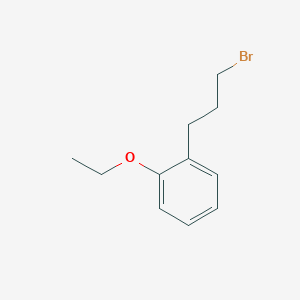

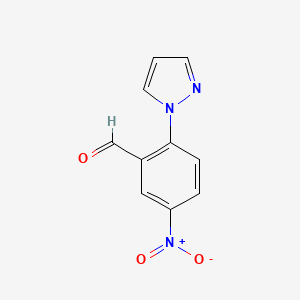
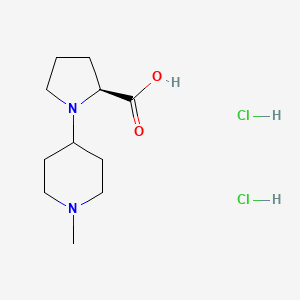
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)

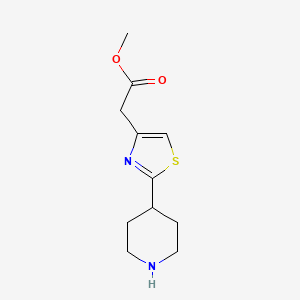
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
